D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-
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Overview
Description
D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, enzyme activity, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups on the glucose molecule using benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps include crystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Benzyl chloride in DMF with sodium hydride at 60°C.
Major Products: The major products formed from these reactions include various benzylated glucose derivatives, which can be further used in the synthesis of more complex glycoconjugates .
Scientific Research Applications
D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying protein-glycan interactions and glycan-mediated cellular processes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of glycosylated products and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in enzymatic reactions, affecting the activity of glycosyltransferases and glycosidases. These interactions influence glycan structures and their biological functions .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose
Comparison: D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- is unique due to its specific benzylation pattern, which provides distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical applications .
Properties
IUPAC Name |
6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-23-24(30-17-20-10-4-1-5-11-20)25(31-18-21-12-6-2-7-13-21)26(27(29)33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYBJYRHZYLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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